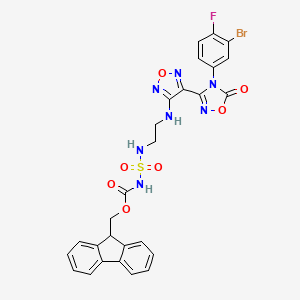

(9H-fluoren-9-yl)methyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate

説明

(9H-fluoren-9-yl)methyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate is a useful research compound. Its molecular formula is C27H21BrFN7O7S and its molecular weight is 686.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (9H-fluoren-9-yl)methyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate is a complex organic molecule that incorporates multiple pharmacophoric elements. This structure suggests potential biological activities, particularly in the realm of anticancer and antimicrobial effects due to the presence of oxadiazole and sulfamoyl functionalities.

Chemical Structure and Properties

The compound is characterized by its intricate structure which includes:

- Fluorenyl moiety : Known for its stability and ability to interact with various biological targets.

- Oxadiazole rings : Recognized for their diverse biological activities including anticancer properties.

- Sulfamoyl group : Often associated with antibacterial activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated potent activity against various cancer cell lines. A study highlighted that oxadiazole derivatives showed IC50 values comparable to established chemotherapeutics like 5-Fluorouracil . The mechanism of action often involves the inhibition of telomerase activity, which is crucial for cancer cell proliferation.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | SGC-7901 | 2.30 | Telomerase inhibition |

| Compound 2 | HepG2 | 1.61 | Telomerase inhibition |

| Compound 3 | SW620 | 2.5 | HDAC inhibition |

Antimicrobial Activity

The incorporation of sulfamoyl groups has been linked to antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting that the target compound may also exhibit such activity. The mechanism often involves disruption of bacterial folate synthesis pathways.

Case Studies and Research Findings

-

Study on Oxadiazole Derivatives :

A comprehensive study investigated various oxadiazole derivatives and their biological activities. It was found that certain derivatives exhibited sub-nanomolar inhibitory potency against carbonic anhydrase isoforms II and IX, which are implicated in tumor growth and intraocular pressure regulation . -

Molecular Docking Studies :

Molecular docking studies have been conducted to understand the binding interactions between oxadiazole derivatives and their biological targets. These studies revealed key hydrogen bonding interactions that contribute to the compounds' efficacy against cancer cells . -

Synergistic Effects :

Some derivatives were tested in combination with traditional chemotherapeutics, showing enhanced effects on cell growth inhibition compared to single-agent treatments .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethylsulfamoyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21BrFN7O7S/c28-21-13-15(9-10-22(21)29)36-25(34-42-27(36)38)23-24(33-43-32-23)30-11-12-31-44(39,40)35-26(37)41-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,31H,11-12,14H2,(H,30,33)(H,35,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGDDDWWOQOVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NS(=O)(=O)NCCNC4=NON=C4C5=NOC(=O)N5C6=CC(=C(C=C6)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21BrFN7O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。